molecular formula C12H18O5 B13869589 2-(4-Hydroxy-3-propan-2-yloxyphenoxy)propane-1,3-diol

2-(4-Hydroxy-3-propan-2-yloxyphenoxy)propane-1,3-diol

Cat. No.: B13869589
M. Wt: 242.27 g/mol
InChI Key: WWMXIYFTKNDMRK-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-3-propan-2-yloxyphenoxy)propane-1,3-diol is an organic compound with the molecular formula C13H20O5. This compound is characterized by the presence of a hydroxy group, a propan-2-yloxy group, and a phenoxy group attached to a propane-1,3-diol backbone. It is a member of the methoxybenzenes family and is known for its diverse applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-3-propan-2-yloxyphenoxy)propane-1,3-diol typically involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin in the presence of a base such as potassium hydroxide (KOH). This reaction results in the formation of an intermediate epoxide, which is subsequently hydrolyzed using sulfuric acid (H2SO4) to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-3-propan-2-yloxyphenoxy)propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Hydroxy-3-propan-2-yloxyphenoxy)propane-1,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-3-propan-2-yloxyphenoxy)propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Hydroxy-3-propan-2-yloxyphenoxy)propane-1,3-diol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its diverse applications in different scientific fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C12H18O5

Molecular Weight

242.27 g/mol

IUPAC Name

2-(4-hydroxy-3-propan-2-yloxyphenoxy)propane-1,3-diol

InChI

InChI=1S/C12H18O5/c1-8(2)16-12-5-9(3-4-11(12)15)17-10(6-13)7-14/h3-5,8,10,13-15H,6-7H2,1-2H3

InChI Key

WWMXIYFTKNDMRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC(CO)CO)O

Origin of Product

United States

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